Trioxacarcin A(sub 1)
Description
Contextualization within Natural Product Chemistry
Trioxacarcins are a class of polyoxygenated, structurally intricate natural products derived from bacteria. adcreview.comnih.gov They are recognized for their potent ability to inhibit the growth of cultured human cancer cells. nih.govharvard.edu The structural complexity of these molecules is remarkable, featuring a rigid, highly oxygenated polycyclic skeleton with a fused spiro epoxide group, multiple ketal or hemiketal groups, and one or more distinctive glycosidic residues known as "trioxacarcinoses". nih.govharvard.edu
Trioxacarcin A, the most potent member of this family identified to date, demonstrates subnanomolar IC70 values against various human cancer cell lines. nih.gov Its powerful antiproliferative effects are thought to stem from its ability to efficiently and irreversibly alkylate guanine (B1146940) (G) residues in duplex DNA. nih.gov This reaction forms a covalent bond between the spiro epoxide function of the molecule and the N7 position of the guanine residue. nih.govnih.gov
Historical Perspective of Trioxacarcin Research
The journey of trioxacarcin research began in 1981 when Tomita and Tamaoki, along with their colleagues, first isolated these novel compounds from the fermentation broth of Streptomyces bottropensis DO-45. adcreview.comnih.govnewdrugapprovals.org Their initial work identified Trioxacarcins A, B, and C and demonstrated their anti-tumor activity in murine models and their effectiveness against gram-positive bacteria. newdrugapprovals.org A year later, the structures of these compounds were elucidated by Shirahata and Iida. adcreview.com The name "trioxacarcin" was derived from the aglycones containing three cyclized ether components. ijrti.org Subsequent research efforts have led to the discovery of additional members of this family and have spurred investigations into their synthesis to make these valuable molecules more accessible for biological studies. adcreview.comdrugtargetreview.com
Overview of Trioxacarcin Family Members
To date, researchers have identified fewer than a dozen trioxacarcins. adcreview.com These compounds appear to be derivatives of an aglycone known as DC-45-A2. newdrugapprovals.org The diversity within the trioxacarcin class is significant, with variations in their glycosylation patterns and other structural modifications. nih.govpnas.org
Some of the key members of the trioxacarcin family include:
Trioxacarcin A: The most potent member, it contains two unique sugar residues, trioxacarcinose A and trioxacarcinose B. nih.gov It is known for its strong antiproliferative effects. nih.gov
Trioxacarcin B and C: Isolated alongside Trioxacarcin A, they also exhibit anti-tumor and antibacterial properties. newdrugapprovals.org The full structural elucidation of Trioxacarcin C was a significant achievement in the field. adcreview.comacs.org
Trioxacarcin D, E, and F: These were later isolated from a marine Streptomyces species and also show marked antibacterial efficacy, with some demonstrating antitumor effects. ijrti.org
DC-45-A1: A related natural product that contains only the trioxacarcinose A residue. nih.gov
Gutingimycin: This is not a direct member of the family but is a related bacterial isolate formed as a covalent adduct of Trioxacarcin A and guanine. nih.gov
LL-D49194α1: This is another close relative with a distinct glycosylation pattern. nih.gov
The table below summarizes some of the key Trioxacarcin family members and related compounds.
| Compound Name | Key Features |
| Trioxacarcin A | Contains trioxacarcinose A and B; most potent antiproliferative activity. nih.gov |
| Trioxacarcin B | Isolated from Streptomyces bottropensis DO-45. newdrugapprovals.org |
| Trioxacarcin C | Isolated from Streptomyces bottropensis DO-45; structure fully elucidated. adcreview.comnewdrugapprovals.orgacs.org |
| Trioxacarcin D | Isolated from a marine Streptomyces sp.; shows antitumor effect. ijrti.org |
| Trioxacarcin G | A newer member identified with a keto-reduced trioxacarcinose B. researchgate.net |
| DC-45-A1 | Contains only the trioxacarcinose A residue. nih.gov |
| Gutingimycin | A covalent adduct of Trioxacarcin A and guanine. nih.gov |
| LL-D49194α1 | A structural relative with a different glycosylation pattern. nih.gov |
Properties
CAS No. |
85797-12-2 |
|---|---|
Molecular Formula |
C34H40O16 |
Molecular Weight |
704.7 g/mol |
IUPAC Name |
[6-[19-(dimethoxymethyl)-10,13,17-trihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C34H40O16/c1-12-8-15-20(26-19(12)27-29-33(40,48-26)32(11-44-32)34(49-27,50-29)30(42-6)43-7)24(38)22-21(25(15)41-5)17(9-16(36)23(22)37)47-18-10-31(4,39)28(13(2)45-18)46-14(3)35/h8,13,16-18,27-30,36,38-40H,9-11H2,1-7H3 |
InChI Key |
UVQUFAKGLOZQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Trioxacarcin A1
Elucidation of Trioxacarcin A1 Chemical Structure
The chemical structure of Trioxacarcin A was first reported in 1981, revealing a highly oxygenated and complex framework. nih.govnih.gov Its molecular formula was determined to be C42H52O20. researchgate.net Subsequent studies, including 1D and 2D NMR spectroscopy and mass spectrometry, further solidified the structural assignment. gwdguser.de The absolute configuration of the trioxacarcins was later deduced from the X-ray analysis of gutingimycin, a covalent adduct of trioxacarcin A and guanine (B1146940), and the known stereochemistry of its constituent sugars. gwdguser.de
The biosynthesis of the trioxacarcin scaffold has also been investigated, with studies indicating it is derived from one unit of L-isoleucine and nine units of malonyl-CoA, highlighting a unique starter unit for a type II polyketide synthase. nih.govrsc.org The convergent, component-based chemical synthesis of Trioxacarcin A and its analogs has been achieved, providing access to these complex molecules for further biological evaluation. nih.govnih.govharvard.edu This synthetic approach involves the late-stage, stereoselective glycosylation of a fully functionalized aglycon substrate. nih.govnih.gov
Distinctive Structural Features of Trioxacarcin A1
Trioxacarcin A possesses a number of unusual and noteworthy structural features that contribute to its biological activity. nih.gov These include a rigid, highly oxygenated polycyclic skeleton, a fused spiro epoxide function, and unique glycosidic residues. nih.govresearchgate.net
Polycyclic Skeleton Characteristics
The core of Trioxacarcin A is a condensed polycyclic system characterized by a high degree of oxygenation. nih.govnih.gov This rigid framework includes multiple ketal and hemiketal groups, with three of these functionalities located within a span of four contiguous carbon atoms. nih.gov The aromatic portion of the polycyclic system is involved in stacking interactions with DNA base pairs. nih.gov
Spiro Epoxide Function
A key feature of the Trioxacarcin A structure is the presence of a fused spiro epoxide. nih.govresearchgate.net This epoxide is considered the "warhead" of the molecule, responsible for its covalent interaction with DNA. nih.govresearchgate.net The electrophilic nature of the epoxide allows for a nucleophilic attack by the N7 atom of guanine residues in DNA, leading to the formation of a stable covalent bond. nih.govresearchgate.net
Glycosidic Residues: Trioxacarcinose A and Trioxacarcinose B
Attached to the polycyclic core of Trioxacarcin A are two unusual deoxy sugars, Trioxacarcinose A and Trioxacarcinose B. nih.govnih.gov Trioxacarcinose A is attached at the 13-position, while Trioxacarcinose B is linked to the 4-position of the aglycone. nih.gov These sugar moieties play a crucial role in the molecule's interaction with DNA, docking into the minor and major grooves of the DNA duplex. researchgate.net The synthesis of these complex sugar components and their stereoselective attachment to the aglycone are significant challenges in the total synthesis of Trioxacarcin A. nih.govnih.gov
Crystallographic Analysis of Trioxacarcin A1 Interactions
The detailed mechanism of Trioxacarcin A's interaction with DNA has been elucidated through crystallographic studies of its covalent adducts with DNA oligonucleotides.
Trioxacarcin A1-DNA Covalent Adduct Characterization
X-ray crystallography of Trioxacarcin A covalently bound to the self-complementary DNA duplex d(AACCGGTT) has provided unprecedented insight into its mechanism of action. nih.govnih.gov The crystal structure, determined at a resolution of 1.78 Å, reveals a unique binding mode that combines three distinct features:
Alkylation: Trioxacarcin A alkylates the N7 position of a guanine residue. nih.gov
Intercalation: The planar aromatic rings of the trioxacarcin aglycone intercalate into the DNA double helix on the 3'-side of the alkylated guanine. nih.gov
Base Flip-Out: Unexpectedly, the thymine (B56734) base located 3' to the alkylated guanine is flipped out of the DNA duplex. nih.gov
This intricate interaction distorts the DNA structure, with the adenine (B156593) that was originally paired with the flipped-out thymine now forming a base pair with the subsequent thymine in the sequence. nih.gov The glycosidic residues of Trioxacarcin A are observed to make specific contacts within the major and minor grooves of the DNA. researchgate.net The 2-OH group of the aglycone forms a hydrogen bond with the deoxyribose of the cytosine opposite the alkylated guanine, while the 3'-OH of the trioxacarcinose B sugar in the minor groove forms a hydrogen bond with the N2 of the alkylated guanine. nih.gov
Further crystallographic studies have been conducted on gutingimycin, the adduct formed between guanine and Trioxacarcin A following depurination. nih.gov Analysis of crystalline guanine adducts from both natural and synthetic trioxacarcins suggests a common biological mechanism of action. nih.gov
Structural Insights into DNA Intercalation
Trioxacarcin A1 engages with duplex DNA through a sophisticated intercalation mechanism, inserting its planar aromatic rings between the base pairs. nih.gov X-ray crystallography studies of Trioxacarcin A1 bound to a self-complementary DNA octamer d(AACCGGTT) have provided high-resolution insights into this process. The analysis, conducted at a resolution of 1.78 Å, reveals that the molecule intercalates on the 3′-side of the guanine base it covalently modifies. nih.gov
The core of the interaction involves the stacking of the aromatic A and B rings of Trioxacarcin A1 with the DNA base pairs. nih.gov This intercalation, however, does not lead to the typical unwinding of the DNA helix often seen with other intercalating agents. Instead, the combination of covalent bonding and the subsequent flipping-out of a base in the opposite strand results in an increased helical twist. For instance, the helical twist angle from one base pair to the next was observed to be as high as 48°, a significant deviation from the typical 37° found in B-form DNA. nih.gov
The positioning of Trioxacarcin A1's two bulky sugar rings further stabilizes its insertion into the DNA helix, with one occupying the minor groove and the other the major groove. researchgate.net This dual-groove interaction is crucial for its binding affinity. Beyond the covalent bond, the stability of the complex is reinforced by a network of direct and water-mediated hydrogen bonds between the Trioxacarcin A1 molecule and the DNA. A notable hydrogen bond forms between the 2-OH group of Trioxacarcin A1 and the O4' of the deoxyribose on the cytosine opposite the alkylated guanine. nih.gov In the minor groove, the N2 atom of the alkylated guanine forms a hydrogen bond with the 3'-OH group of the sugar moiety at the C4 position of Trioxacarcin A1. nih.gov
Table 1: Key Structural Interactions of Trioxacarcin A1 Intercalation
| Interaction Type | Trioxacarcin A1 Moiety | DNA Moiety | Significance |
|---|---|---|---|
| Stacking Interaction | Aromatic Rings A and B | 3'-side of alkylated Guanine | Primary mode of intercalation. nih.gov |
| Groove Binding | Sugar ring at C4 | Minor Groove | Stabilizes the complex. researchgate.net |
| Groove Binding | Sugar ring at C13 | Major Groove | Stabilizes the complex. researchgate.net |
| Hydrogen Bond | 2-OH group | O4' of deoxyribose on opposing Cytosine | Enhances binding stability. nih.gov |
| Hydrogen Bond | 3'-OH of C4-sugar | N2 of alkylated Guanine | Further stabilizes the minor groove interaction. nih.gov |
Mechanisms of Nucleobase Displacement and Flipping-Out
A remarkable and unexpected feature of Trioxacarcin A1's interaction with DNA is its ability to induce the flipping-out of a single, non-terminal nucleobase from the double helix. nih.gov This phenomenon was first observed in the crystal structure of Trioxacarcin A1 covalently bound to the d(AACCGGTT) duplex. Specifically, the thymine located on the 3'-side of the alkylated guanine is displaced and rotated out of the helical stack. nih.govresearchgate.net
This base flipping is a direct consequence of the steric pressure exerted by the intercalating Trioxacarcin A1 molecule. researchgate.net The space created by the displaced thymine allows the adenine it was originally paired with to form a new base pair with the subsequent thymine in the sequence. nih.gov The flipping-out of the base is structurally evident in the DNA backbone's torsion angles, particularly the ζ torsion angle of the affected thymine, which deviates by approximately 180° from its standard value in B-form DNA. nih.gov
Base flipping is a known mechanism used by various DNA repair and modification enzymes to access individual bases within the DNA helix. tmc.edudntb.gov.ua However, the observation of an antibiotic inducing such a conformational change was a novel finding. nih.gov This action highlights a complex mechanism of DNA disruption that goes beyond simple intercalation and alkylation, potentially interfering with DNA processing by cellular machinery that relies on base recognition within an intact helix. The ability of Trioxacarcin A1 to extrude a nucleobase provides a structural basis for its potent biological activity.
Table 2: Characteristics of Trioxacarcin A1-Induced Base Flipping
| Feature | Description | Reference |
|---|---|---|
| Flipped Nucleobase | Thymine, 3' to the alkylated Guanine | nih.gov |
| Structural Consequence | Displacement of the base from the helical stack into the solvent. | nih.gov |
| Underlying Cause | Steric hindrance from the intercalated Trioxacarcin A1 molecule. | researchgate.net |
| Key Torsion Angle Change | ζ torsion angle of the flipped thymine deviates by ~180°. | nih.gov |
| Novelty | First crystal structure showing a non-terminal nucleobase flipped out by an antibiotic. | nih.gov |
Analysis of Trioxacarcin A1-Guanine Adduct (Gutingimycin) Structure
Following the alkylation of DNA by Trioxacarcin A1, the resulting covalent complex can undergo cleavage, leading to the formation of a distinct natural product known as Gutingimycin. nih.govresearchgate.net Gutingimycin is the adduct formed between Trioxacarcin A1 and the guanine base it abstracts from the DNA strand. researchgate.netnih.gov This process leaves behind an abasic site in the DNA. While this cleavage can be induced by heating in vitro, it is presumed to occur under milder, possibly enzymatic, conditions in vivo. nih.govacs.org DNA glycosylases have been identified that can catalyze the excision of such adducts. nih.gov
The structure of Gutingimycin has been characterized through X-ray crystallography, confirming it as a 1:1 covalent adduct of Trioxacarcin A1 and guanine. nih.gov Its structural elucidation has been pivotal in understanding the complete mechanism of action of Trioxacarcin A1. The formation of Gutingimycin demonstrates that Trioxacarcin A1 not only alkylates DNA but also has the capacity to excise the modified base, a process that severely damages the genetic material.
Further structural studies have been conducted on crystalline guanine adducts derived from both natural Trioxacarcin A1 and its synthetic analogs. nih.gov These analyses have shown that a synthetic analog lacking one of the carbohydrate residues still forms a guanine adduct closely analogous to Gutingimycin, suggesting a common cytotoxic mechanism centered on guanine alkylation and subsequent adduct formation. nih.gov Interestingly, incubation of Trioxacarcin A1 with a different DNA sequence, d(CGTATACG), led to the isolation of a novel, dark-red crystalline guanine adduct. nih.gov Crystallographic analysis revealed this to be an anthraquinone (B42736) derivative, proposed to form through a sequence involving alkylation, depurination, elimination of a sugar residue, and oxidative rearrangement. nih.gov This highlights a potential chemical instability in the natural Trioxacarcin A1 adduct.
Table 3: Properties of Gutingimycin
| Property | Description | Reference |
|---|---|---|
| Chemical Nature | Covalent 1:1 adduct of Trioxacarcin A1 and guanine. | researchgate.netnih.gov |
| Formation | Cleavage of the Trioxacarcin A1-DNA complex, abstracting the alkylated guanine. | nih.govresearchgate.net |
| Structural Confirmation | Confirmed by X-ray crystallography. | nih.gov |
| Biological Significance | Represents the final product of DNA damage and base excision by Trioxacarcin A1. | nih.gov |
| Related Adducts | Synthetic analogs form similar guanine adducts; a novel anthraquinone adduct has also been identified. | nih.gov |
Biosynthetic Pathways of Trioxacarcin A1
Origin and Precursor Incorporation
The foundation of the Trioxacarcin A molecule is a polyketide scaffold, assembled from simple precursor units. nih.govsemanticscholar.org Isotope-labeling studies have been crucial in identifying these fundamental building blocks. nih.gov
Role of Type II Polyketide Synthases (PKSs)
The aromatic polycyclic core of Trioxacarcin A is constructed by a Type II polyketide synthase (PKS). nih.govnih.gov This class of enzyme complexes works iteratively to assemble the polyketide chain. nih.gov The involvement of a Type II PKS was initially suggested by the chemical structure of the trioxacarcin family and later confirmed through genetic analysis of the biosynthetic gene cluster, designated as the txn cluster. nih.govnih.gov Inactivation of the gene txnA1, which encodes a key ketosynthase (KS) enzyme, completely halted the production of Trioxacarcin A, confirming the essential role of this PKS system. nih.gov
Starter Unit (L-isoleucine) and Extender Unit (malonyl-CoA) Utilization
Unlike more common Type II polyketide pathways that utilize acetate (B1210297) as a starter unit, the biosynthesis of Trioxacarcin A employs a novel starter. nih.govsemanticscholar.org Evidence from 13C-labelled precursor feeding experiments has demonstrated that the scaffold is assembled from one unit of L-isoleucine, which serves as the starter unit. nih.govnih.govijrti.org This starter unit is then iteratively elongated by nine units of malonyl-CoA, which function as the extender units, to form the nascent polyketide chain. nih.govnih.govijrti.org
Table 1: Precursor Units for Trioxacarcin A Biosynthesis
| Role | Precursor Molecule | Number of Units Incorporated |
| Starter Unit | L-isoleucine | 1 |
| Extender Unit | Malonyl-CoA | 9 |
Post-Polyketide Synthase Tailoring Enzymes
Following the assembly of the polyketide backbone by the PKS, a large number of tailoring enzymes modify the structure to create the final, complex architecture of Trioxacarcin A. nih.govsemanticscholar.org These enzymes, including oxygenases, glycosyltransferases, and acyltransferases, are encoded by genes within the txn cluster. nih.gov
Identification of Tailoring Enzyme Functions
The specific functions of several post-PKS modification enzymes have been elucidated through gene inactivation studies. nih.govijrti.org For example, the inactivation of the gene txnC2 resulted in the accumulation of compounds where the C-9 keto group of the polyketide chain was not reduced, identifying TxnC2 as a ketoreductase. semanticscholar.org Similarly, another study focused on an acyltransferase encoded by the gene Trx49 (likely a typo in the original paper for a txn gene). Inactivating this gene led to the production of a Trioxacarcin analogue that was missing an O-acetyl group on one of its sugar moieties, thereby identifying the gene's product as an O-acetyltransferase.
Production of Novel Trioxacarcin Analogues via Tailoring
The targeted inactivation of post-PKS tailoring enzymes has proven to be an effective strategy for generating novel analogues of Trioxacarcin. nih.govijrti.org A systematic study involving the inactivation of seven different post-PKS modification enzymes resulted in the production of a series of new Trioxacarcin analogues, as well as biosynthetic intermediates and shunt products. nih.govnih.govsemanticscholar.orgijrti.org Many of these novel compounds retained significant anti-cancer activity. nih.govijrti.org The structural elucidation of these analogues not only helps to confirm the function of the inactivated enzymes but also provides a platform for combinatorial biosynthesis to create further structural diversity. nih.govijrti.org
Table 2: Examples of Novel Trioxacarcin Analogues from Engineered Biosynthesis
| Inactivated Gene | Enzyme Function | Resulting Analogue/Modification |
| txnC2 | Ketoreductase | Accumulation of intermediates with an unreduced C-9 keto group. semanticscholar.org |
| Acyltransferase gene | O-Acetyltransferase | Production of an analogue lacking an O-acetyl group on a sugar moiety. |
Self-Resistance Mechanisms in Producer Organisms
Trioxacarcin A is a potent DNA-damaging agent that functions by intercalating into DNA and alkylating guanine (B1146940) bases, forming stable lesions that can be lethal to cells. nih.govoup.com To survive the production of this cytotoxic compound, the producing organism, Streptomyces bottropensis, has evolved sophisticated self-resistance mechanisms. nih.gov These strategies primarily involve dedicated DNA repair systems encoded within the txn gene cluster. nih.govresearchgate.net
DNA Damage Repair Systems
The primary self-resistance strategy against Trioxacarcin A involves a specialized Base Excision Repair (BER) system. nih.govresearchgate.net This system is designed to recognize and remove the specific DNA adducts created by Trioxacarcin A. nih.gov When Trioxacarcin A alkylates a guanine base on the DNA, it creates a lesion that stalls cellular processes like replication and transcription. oup.com The BER pathway is initiated by enzymes that specifically identify this damage. nih.govresearchgate.net The producer organism has evolved efflux pumps as an additional layer of defense to transport the toxic compound out of the cell. nih.gov
Synthetic Methodologies for Trioxacarcin A1 and Analogues
Total Synthesis Strategies
The total synthesis of Trioxacarcin A₁ has been achieved through highly convergent routes that assemble complex fragments in the late stages. This approach is advantageous for efficiently building the core structure and provides flexibility for creating diverse analogues by modifying the individual components.
A hallmark of Trioxacarcin A₁ synthesis is the use of convergent, component-based strategies. nih.gov One successful route involves the assembly of the molecule from five modular components of comparable structural complexity. nih.gov This strategy culminates in an 11-step linear sequence, which includes four convergent coupling reactions. nih.gov The core principle is to join advanced, fully functionalized intermediates late in the synthesis, which maximizes efficiency and allows for the rapid construction of analogues that would be difficult to access otherwise. nih.govnih.gov This approach diverges from more linear strategies and has been pivotal in enabling broader studies of the trioxacarcin class. pnas.orgresearchgate.net The key fragments in this synthesis include a cyanophthalide (B1624886), a substituted cyclohexenone, an epoxydiazodiketone, and the two distinct sugar donors, trioxacarcinose A and trioxacarcinose B. nih.gov
The modular assembly strategy is intrinsically linked to the convergent synthesis, allowing for deep-seated structural variations in the final product. nih.gov By preparing modified versions of the core components, researchers have synthesized a range of non-natural trioxacarcin analogues. nih.gov This modularity is a powerful tool for structure-activity relationship (SAR) studies. For instance, analogues have been created by altering four of the five modular components, with most of these new compounds retaining potent antiproliferative activity in cancer cell assays. nih.govnih.gov The strategy is designed for maximal convergence, with bond constructions between components of similar complexity occurring at or near the end of the synthetic sequence. pnas.org This approach not only facilitates the synthesis of the natural product but also provides a platform for generating a diverse pool of synthetic trioxacarcins for biological testing. nih.govpnas.org
| Key Modular Components in Convergent Synthesis | Description |
| Cyanophthalide | An aromatic component forming part of the aglycon backbone. nih.govpnas.org |
| Substituted Cyclohexenone | A cyclic ketone building block for the aglycon core. nih.govpnas.org |
| Epoxydiazodiketone | A precursor for a key carbonyl ylide intermediate in the aglycon assembly. nih.govpnas.org |
| Trioxacarcinose A donor | The activated form of the first deoxysugar moiety. nih.govnih.gov |
| Trioxacarcinose B donor | The activated form of the second deoxysugar moiety. nih.govnih.gov |
A critical and challenging aspect of the total synthesis of Trioxacarcin A₁ is the stereoselective installation of the two 2-deoxysugar residues, trioxacarcinose A and trioxacarcinose B. nih.govnih.gov The synthesis relies on late-stage glycosylation reactions, attaching the sugar moieties to a fully functionalized and differentially protected aglycon substrate. nih.govnih.gov The development of these glycosylation reactions required identifying suitable methods to activate and protect each of the deoxysugar components and determining a viable sequence for the couplings. nih.govnih.gov
Key challenges in glycosylation include controlling the stereochemistry at the anomeric center, which is crucial for the biological activity of the final molecule. elsevierpure.com The choice of glycosyl donor, acceptor, promoter, and solvent all play a significant role in the outcome of these reactions. frontiersin.org In the synthesis of Trioxacarcin A₁, Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) were found to be effective reagents for activating the sugar donors for coupling with the aglycon. nih.gov The specific protecting groups on the sugar donors also influence the stereochemical outcome of the glycosylation. academie-sciences.fr
The successful execution of stereoselective glycosylations is heavily dependent on the strategic use of protecting groups on the sugar components. nih.govnih.govresearchgate.net For the synthesis of Trioxacarcin A₁, a key challenge was the management of the multiple hydroxyl groups on the trioxacarcinose A and B units. nih.gov A differential protection strategy is essential to mask most hydroxyl groups while leaving the specific one involved in the glycosidic linkage formation available for reaction. wiley-vch.de
In one successful synthesis, 1-O-acetyl-3-O-acetyl trioxacarcinose B was identified as a viable donor for the bisglycoside. nih.gov The choice of protecting groups is critical as they not only prevent unwanted side reactions but also influence the reactivity and stereoselectivity of the glycosylation step through neighboring group participation or by altering the conformation of the sugar ring. academie-sciences.frresearchgate.net Orthogonal protecting groups, which can be removed under different conditions, are employed to allow for the sequential manipulation of the hydroxyl groups on the aglycon and sugar moieties. researchgate.net
| Protecting Group | Role in Synthesis | Typical Removal Conditions |
| Acetyl (Ac) | Used on sugar hydroxyls, can act as a participating group to influence stereoselectivity. academie-sciences.fr | Basic hydrolysis (e.g., K₂CO₃ in MeOH). nih.gov |
| tert-Butyldimethylsilyl (TBS) | A bulky silyl (B83357) ether used for protecting hydroxyl groups. | Fluoride source (e.g., Et₃N·3HF). webflow.com |
| p-Methoxybenzyl (PMB) | An ether protecting group. | Oxidative cleavage (e.g., DDQ). nih.gov |
Modern catalytic methods have been instrumental in achieving high stereoselectivity and efficiency in the synthesis of Trioxacarcin A₁ and its analogues. acs.orgnih.gov Two notable examples are the gold-catalyzed glycosylation and the BF₃·Et₂O-catalyzed ketone–epoxide opening.
Gold-catalyzed glycosylation represents a powerful method for forming the critical glycosidic bonds. acs.orgnih.gov Gold catalysts are known for their ability to activate alkyne functionalities and other leaving groups on sugar donors under mild conditions, often leading to high yields and excellent stereocontrol. acs.org This methodology has been applied to the synthesis of various complex carbohydrate-containing natural products. acs.org
The BF₃·Et₂O-catalyzed ketone–epoxide opening is another key stereoselective transformation used in constructing the complex polycyclic aglycon of trioxacarcins. acs.orgnih.gov This Lewis acid-promoted cascade reaction forges the intricate 2,7-dioxabicyclo[2.2.1]heptane core of the molecule with high precision. nottingham.ac.ukresearchgate.net Such catalytic cascade reactions are highly valuable as they can rapidly build molecular complexity from simpler precursors in a single step. nottingham.ac.uk
Accessing Trioxacarcin Aglycons and Glycosyl Components
The convergent nature of the total synthesis requires the efficient and scalable preparation of the aglycon and the individual glycosyl donors. nih.gov The aglycon itself is assembled from simpler, readily available starting materials. For example, the aglycon precursor can be assembled in six steps from three components of similar structural complexity: a cyanophthalide (7), a substituted cyclohexenone (8), and an epoxy diazo diketone precursor (6). pnas.org These components are synthesized through multi-step sequences, and their preparation in multi-gram amounts has been reported, enabling the synthesis of sufficient quantities of the final natural product for further study. nih.gov
Synthesis of Trioxacarcinose A and Trioxacarcinose B
The preparation of Trioxacarcinose A and B as donor molecules for glycosylation reactions is a key challenge. Researchers have focused on developing protecting group strategies that allow for stereoselective glycosylation while ensuring compatibility with the other functional groups present in the advanced intermediates. nih.gov For instance, the identification of suitable protecting groups for the hydroxyl functions of the deoxysugars is critical to control the stereochemical outcome of the glycosidic bond formation. nih.gov
Preparation of the Core Polycyclic Aglycon Scaffold (e.g., DC-45-A2)
The aglycon portion of Trioxacarcin A, known as DC-45-A2, represents a significant synthetic challenge due to its densely functionalized and stereochemically rich polycyclic framework. nih.govresearchgate.net An enantioselective total synthesis of DC-45-A2 has been achieved, highlighting a novel Lewis acid-induced cascade rearrangement of an epoxyketone intermediate. nih.gov This key transformation efficiently constructs the polyoxygenated 2,7-dioxabicyclo[2.2.1]heptane core of the molecule. nih.gov
Diversification Strategies for Trioxacarcin A1 Analogues
The development of synthetic routes to Trioxacarcin A1 has paved the way for the generation of a wide array of analogues. These structural modifications are crucial for exploring the structure-activity relationship (SAR) and for developing compounds with improved pharmacological profiles.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) has emerged as a powerful tool for the diversification of complex natural products like Trioxacarcin A1. nih.govscispace.com This approach involves the introduction of functional groups into advanced synthetic intermediates or the natural product itself, thereby avoiding the need for de novo synthesis of each analogue. scispace.com In the context of Trioxacarcin A, LSF can be employed to modify the peripheral regions of the molecule, potentially influencing its solubility, metabolic stability, and target engagement. The convergent, component-based synthesis allows for the rapid construction of structurally diverse analogues by modifying the modular components before their assembly. nih.gov
Directed Modifications of Modular Components
A key advantage of the component-based synthetic strategy is the ability to introduce structural diversity by modifying the individual building blocks prior to their assembly. nih.gov This "component variation" approach has been successfully applied to the synthesis of Trioxacarcin A analogues. nih.gov Researchers have demonstrated the ability to vary four of the five key modular components used in the synthesis of Trioxacarcin A, leading to deep-seated structural modifications that would be difficult to achieve through semi-synthesis from the natural product. nih.gov
| Modular Component | Modification | Resulting Analogue Feature |
|---|---|---|
| Cyanophthalide | Substitution on the aromatic ring | Modified aromatic core |
| Cyclohexenone | Alteration of substituents | Changes in the southern fragment |
| Trioxacarcinose A donor | Introduction of different protecting groups or functional groups | Modified carbohydrate moiety |
| Trioxacarcinose B donor | Variation in the sugar structure | Altered disaccharide chain |
Exploration of Linkage Sites for Conjugation
The potent cytotoxicity of Trioxacarcin A has made it an attractive payload for antibody-drug conjugates (ADCs). nih.gov ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. A critical aspect of ADC development is the identification of suitable linkage sites on the payload molecule that allow for stable attachment to the antibody without compromising its cytotoxic activity.
Research in this area focuses on identifying functional groups within the Trioxacarcin A1 structure that can be chemoselectively modified to attach a linker. The modular synthesis approach offers opportunities to introduce specific functional handles into the molecular scaffold during the synthesis of the building blocks. nih.gov These handles can then be used for conjugation to the antibody, providing a versatile platform for the development of novel Trioxacarcin-based ADCs. nih.gov
Molecular and Cellular Mechanisms of Action
DNA Alkylation and Adduct Formation Dynamics
Trioxacarcin A is a potent cytotoxic agent characterized by a complex, highly oxygenated polycyclic structure. nih.gov Its mechanism of action is primarily centered on its ability to interact with and modify DNA, leading to cellular damage. This interaction is facilitated by specific structural features of the Trioxacarcin A molecule, leading to covalent bond formation and subsequent alterations in DNA structure and function.
The cytotoxic activity of Trioxacarcin A is fundamentally linked to its fused spiro-epoxide moiety, which acts as a reactive "warhead" for alkylating DNA. researchgate.net This epoxide group undergoes a nucleophilic ring-opening reaction, enabling the molecule to form a stable, irreversible covalent bond with DNA. nih.govharvard.edu
The primary target for this alkylation is the N7 position of guanine (B1146940) residues within the DNA sequence. nih.govnih.gov The reaction involves the nucleophilic attack from the guanine N7 atom on the exocyclic carbon (C-17) of the spiro-epoxide, resulting in a covalent adduct. nih.govacs.org Research has indicated a sequence preference for this interaction, with Trioxacarcin A preferentially alkylating guanine bases that are located adjacent to a thymine (B56734) on the 3'-side, specifically within d(GT) dinucleotide sequences. nih.govoup.com This specificity suggests that the local DNA sequence and conformation play a role in facilitating the alkylation reaction. The formation of these stable DNA lesions is a critical step that impairs normal cellular processes. nih.govoup.com
The covalent binding of Trioxacarcin A to a guanine base induces significant local changes in the DNA double helix conformation. Crystal structure analysis reveals that the bulky Trioxacarcin A molecule intercalates into the DNA, with its two sugar rings positioned in the minor and major grooves. nih.govacs.org This mode of binding is stabilized by hydrogen bonds between the sugar rings and the DNA backbone. acs.org
LL-D49194α1 is a structural analogue of Trioxacarcin A, sharing the same polycyclic skeleton and spiro-epoxide reactive group but differing in its glycosylation pattern. nih.govnih.gov While both compounds alkylate the N7 of guanine via the same fundamental chemical reaction, their differing sugar substitutions lead to distinct consequences for DNA structure and stability. nih.govacs.org
Trioxacarcin A, upon forming a DNA adduct, largely preserves the duplex conformation of the DNA. nih.gov In contrast, the alkylation by LL-D49194α1 results in a significant loss of stability in the DNA double strand. nih.govnih.gov The larger glycosyl substituents on LL-D49194α1 have fewer interactions with the DNA and interfere more with the helical structure, ultimately leading to greater disruption and denaturation of the dsDNA. nih.govacs.org This "dual mechanism" for LL-D49194α1, involving both covalent bond formation and subsequent destruction of the DNA duplex integrity, represents a key difference from Trioxacarcin A. nih.govacs.org
| Feature | Trioxacarcin A (TXN) | LL-D49194α1 (LLD) |
|---|---|---|
| Alkylation Site | N7 of Guanine | N7 of Guanine |
| Reaction Mechanism | Nucleophilic ring opening of epoxide | Nucleophilic ring opening of epoxide |
| Effect on DNA Helix Conformation | Tends to keep helix conformation intact | Causes significant disruption and denaturation |
| Impact on DNA Stability | Maintains relative stability of the duplex | Seriously reduces the stability of the double strand |
| Distinguishing Structural Feature | Specific glycosylation pattern | Different glycosylation and methylation pattern |
Interaction with G-Quadruplex DNA Structures
Beyond its well-documented interaction with duplex DNA, Trioxacarcin A has also been shown to bind to and alkylate G-quadruplex (G4) DNA structures. acs.orgnih.gov These four-stranded structures, formed in guanine-rich regions of DNA, are implicated in key cellular processes and are considered promising targets for anticancer therapies. acs.orgfigshare.com
Research has demonstrated that Trioxacarcin A exhibits a notable preference for specific G-quadruplex topologies. acs.orgnih.gov Studies investigating its interactions with G4-DNA oligos of parallel, antiparallel, and hybrid folding patterns revealed that Trioxacarcin A preferentially alkylates parallel-stranded G4-DNA. nih.govacs.org The site of alkylation is typically a flexible guanine located within the loops of the parallel G4 structure, rather than the guanines involved in the G-tetrads. acs.orgacs.org This selectivity suggests that the accessibility and flexibility of the target guanine are crucial for the reaction to occur.
| G-Quadruplex Feature | Interaction with Trioxacarcin A |
|---|---|
| Preferred Subtype | Parallel G4-DNA |
| Alkylation Site | Flexible guanine in the loops |
| Effect on Stability | Stabilizes the G4-DNA conformation |
Implications for Novel Target Identification in Oncology Research
While the established mechanism of action for Trioxacarcin A involves the alkylation of duplex DNA, recent research has unveiled its interaction with non-canonical DNA structures, specifically G-quadruplexes (G4-DNA). These structures are prevalent in the promoter regions of various oncogenes, such as c-MYC, VEGF, and BCL-2, as well as in telomeres. The stabilization of G4-DNA can suppress the transcription of these oncogenes, thereby inhibiting cancer cell proliferation.
Studies have demonstrated that Trioxacarcin A preferentially alkylates flexible guanine residues within the loops of parallel G4-DNA structures. This covalent modification stabilizes the G4 conformation, suggesting a novel mechanism for its anticancer effects beyond simple duplex DNA damage. The interaction of Trioxacarcin A with G4-DNA opens a new avenue for oncology research, highlighting these structures as potential therapeutic targets. This finding implies that the anticancer activity of Trioxacarcin A may be multifaceted, involving both duplex and G-quadruplex DNA binding. Consequently, this provides a strong rationale for the design and development of novel anticancer agents that selectively target G-quadruplex structures in cancer cells.
Cellular Effects in Preclinical Models
Antiproliferative Activity in Cultured Eukaryotic Cells
Trioxacarcin A and its analogues have demonstrated potent antiproliferative activity against a range of human cancer cell lines in preclinical studies. This cytotoxicity is a hallmark of the trioxacarcin family of compounds. Research has shown that Trioxacarcin A exhibits subnanomolar inhibitory concentrations (IC70 values) against lung, mammary, and central nervous system cancer cell lines harvard.edu.
The potent cytotoxic effects are attributed to their ability to modify DNA, leading to the inhibition of essential cellular processes and ultimately cell death harvard.edu. The antiproliferative activity of several trioxacarcins against the large cell lung cancer xenograft LXFL 529L has been quantified, demonstrating the high potency of these compounds.
Antibacterial and Antimalarial Activities
In addition to their anticancer properties, trioxacarcins have shown significant activity against various microbes. They are active against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of Trioxacarcin A have been determined against several bacterial strains, underscoring its broad-spectrum antibacterial potential.
Furthermore, several trioxacarcins exhibit potent antimalarial activity. Trioxacarcins A and D, in particular, have demonstrated exceptionally high activity against Plasmodium falciparum, comparable to the widely used antimalarial drug, artemisinin.
Structure-Activity Relationship (SAR) Studies
Influence of Glycosyl Substituents on Biological Activity
The sugar moieties, trioxacarcinose A and trioxacarcinose B, attached to the polycyclic aglycone are crucial for the biological activity of Trioxacarcin A. The presence, number, and nature of these glycosyl groups significantly modulate the compound's potency. For instance, the natural product DC-45-A1, which contains only the trioxacarcinose A residue, shows different activity profiles compared to Trioxacarcin A, which has both sugar units nih.govharvard.edu.
The importance of the glycosyl substituents is further highlighted by comparing the antimalarial activities of different trioxacarcins. Trioxacarcin B is approximately 100 times less active against Plasmodium falciparum than Trioxacarcin A and D, suggesting that subtle changes in the sugar components can lead to a dramatic loss of potency. The complete removal or modification of these sugar residues, as seen in synthetic and semi-synthetic analogues, often results in a significant reduction in antiproliferative and antimicrobial activities. This underscores the critical role of the carbohydrate portions in the molecular recognition and interaction with biological targets.
Effects of Polycyclic Scaffold Modifications on Activity
While the glycosyl units are critical, the rigid, highly oxygenated polycyclic scaffold is the core structure responsible for the DNA-alkylating ability of Trioxacarcin A. Structure-activity relationship studies have shown that considerable structural variation around this scaffold is tolerated, allowing for the generation of analogues with retained, and in some cases, improved biological activity nih.gov.
Synthetic efforts have focused on modifying various components of the polycyclic core to probe the structural requirements for cytotoxicity. A study involving the synthesis of numerous analogues with deep-seated structural modifications to the polycyclic scaffold provided valuable insights into the SAR. The growth-inhibitory activities (GI50) of these analogues against the H460 human lung cancer cell line were evaluated, demonstrating that a range of modifications can be made without completely abrogating the antiproliferative effects.
These studies indicate that while the core scaffold is essential, modifications at various positions can fine-tune the biological activity, offering a pathway to develop novel Trioxacarcin A analogues with potentially improved therapeutic indices.
Advanced Research Applications and Future Directions
Design and Synthesis of Trioxacarcin A1-Based Conjugates
The conjugation of highly potent cytotoxic agents like Trioxacarcin A1 to targeting moieties represents a promising strategy to improve their tumor selectivity and minimize systemic toxicity. This approach has led to the exploration of Trioxacarcin A1 as a payload in antibody-drug conjugates (ADCs) and the design of pharmacophores for other targeted delivery systems.
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. researchgate.net ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. researchgate.net The antibody is designed to specifically bind to an antigen present on the surface of tumor cells, thereby delivering the potent payload directly to the cancer cells while sparing healthy tissues.
The development of Trioxacarcin A1-based ADCs is an active area of research. adcreview.com The core strategy involves chemically linking Trioxacarcin A1 to a monoclonal antibody that recognizes a tumor-specific or tumor-associated antigen. This approach aims to harness the potent cell-killing ability of Trioxacarcin A1 in a highly targeted manner. While specific details of ongoing commercial ADC development involving Trioxacarcin A1 are often proprietary, the general principles of ADC construction would apply. Key considerations include the choice of a suitable linker that is stable in circulation but allows for the release of the active Trioxacarcin A1 payload upon internalization into the cancer cell. The potent nature of trioxacarcins makes them attractive candidates for ADC payloads. adcreview.com
Future research in this area will likely focus on optimizing the linker technology and selecting appropriate antibody targets to maximize the therapeutic window of Trioxacarcin A1-based ADCs. The goal is to create a conjugate that is highly stable in the bloodstream, efficiently internalized by target cancer cells, and releases the cytotoxic payload in a controlled manner to induce cell death.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. In drug design, pharmacophore models are used to identify molecules with the potential to bind to a specific target. For targeted delivery systems, the pharmacophore of a cytotoxic agent like Trioxacarcin A1 can be integrated into a larger molecule that also contains a targeting ligand.
The design of such targeted delivery systems involves identifying the key structural motifs of Trioxacarcin A1 responsible for its cytotoxic activity. This "warhead" pharmacophore can then be coupled to various targeting moieties, such as small molecules, peptides, or aptamers that recognize and bind to specific receptors or markers on cancer cells. This modular design allows for a versatile approach to targeting different types of cancer. For instance, a targeting ligand for a receptor overexpressed in a particular cancer type could be used to deliver the Trioxacarcin A1 pharmacophore specifically to those cells.
The successful design of these targeted delivery systems relies on a detailed understanding of the structure-activity relationships of Trioxacarcin A1 and its analogues. By identifying the essential components for cytotoxicity, medicinal chemists can design conjugates that retain high potency while benefiting from the specificity of the targeting ligand.
Combinatorial Biosynthesis and Enzymatic Engineering
The biosynthesis of complex natural products like Trioxacarcin A1 is a multi-step process catalyzed by a series of enzymes encoded in a biosynthetic gene cluster. rsc.orgrsc.org Understanding and manipulating this biosynthetic machinery opens up avenues for producing novel analogues of Trioxacarcin A1 with potentially improved therapeutic properties.
Combinatorial biosynthesis involves the genetic engineering of the biosynthetic pathways of natural products to create new chemical structures. This approach has been successfully applied to the trioxacarcin biosynthetic pathway. The scaffold of trioxacarcins is biosynthesized from one unit of L-isoleucine and nine units of malonyl-CoA by a type II polyketide synthase (PKS) system, followed by a series of complex tailoring steps. rsc.orgrsc.org
By inactivating seven of the post-PKS modification enzymes, researchers have been able to generate a series of new trioxacarcin analogues. rsc.orgrsc.org These analogues, which include intermediates and shunt products of the natural biosynthetic pathway, provide valuable insights into the structure-activity relationships of this class of compounds. Importantly, many of these novel analogues have demonstrated significant anti-cancer activity. rsc.orgrsc.org This combinatorial biosynthetic approach provides a powerful tool for generating a library of trioxacarcin-related compounds for further biological evaluation and potential drug development.
| Mutant | Produced Analogues/Metabolites | Reference |
| Inactivation of 7 post-PKS modification enzymes | Series of new TXN analogues, intermediates, and shunt products | rsc.orgrsc.org |
The elucidation of the trioxacarcin biosynthetic gene cluster has revealed a large number of genes encoding a type II PKS and a host of tailoring enzymes. rsc.orgrsc.org These tailoring enzymes are responsible for the intricate structural features of the final trioxacarcin molecule. Understanding the function of each of these enzymes is crucial for the rational engineering of the biosynthetic pathway.
Enzymatic engineering involves modifying the structure and function of these biosynthetic enzymes to alter the final product. For example, by changing the specificity of a glycosyltransferase involved in the pathway, it might be possible to attach different sugar moieties to the trioxacarcin core, leading to new glycosylated analogues. Similarly, modifying the oxidative enzymes could result in analogues with different hydroxylation patterns.
The characterization of these enzymes not only provides a deeper understanding of the biosynthesis of this complex natural product but also offers a toolbox for creating novel trioxacarcin derivatives through biocatalysis and synthetic biology approaches. beilstein-journals.org
Methodological Advancements in Trioxacarcin A1 Research
Research on Trioxacarcin A1 has benefited from and contributed to advancements in synthetic and analytical chemistry. The complex structure of Trioxacarcin A1 has made it a challenging target for total synthesis, driving the development of new synthetic methodologies. A multiply convergent, component-based route to chemically synthesize Trioxacarcin A and its structural analogues has been successfully established. rsc.org This synthetic route allows for the preparation of analogues that would be difficult or impossible to obtain through semi-synthesis from the natural product. nih.gov
The ability to synthesize Trioxacarcin A1 and its analogues provides researchers with access to larger quantities of these compounds for biological studies and allows for the systematic modification of the structure to probe its mechanism of action and identify key pharmacophoric elements. These synthetic advancements are crucial for the development of Trioxacarcin A1-based therapeutics, including the ADCs and targeted delivery systems discussed earlier.
Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in the structural elucidation of Trioxacarcin A1 and its analogues, as well as in studying their interactions with biological macromolecules like DNA.
Spectroscopic and Chromatographic Techniques for Advanced Characterization
The intricate and highly oxygenated structure of Trioxacarcin A necessitates the use of a sophisticated suite of analytical techniques for its characterization and purification. The combination of chromatographic separation methods and spectroscopic analysis has been indispensable in elucidating its complex polycyclic framework, stereochemistry, and the nature of its glycosidic bonds.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the isolation and purification of Trioxacarcin A from culture broths or synthetic reaction mixtures. newdrugapprovals.orgnih.govharvard.edu This method separates components based on their hydrophobicity, allowing for the isolation of pure Trioxacarcin A from its analogues and precursors. harvard.edu
Once purified, a variety of spectroscopic methods are employed for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides detailed information about the chemical environment of each atom in the molecule. newdrugapprovals.orgnih.gov Advanced 2D NMR experiments are used to establish the connectivity and spatial relationships between different parts of the molecule, which is crucial for a compound with such a complex stereochemical arrangement. mdpi.com
Mass Spectrometry (MS), including high-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS), is used to determine the precise molecular weight and elemental composition of Trioxacarcin A. newdrugapprovals.orgresearchgate.net It is also a key tool for studying the molecule's interaction with DNA, as it can detect the formation of covalent adducts. researchgate.net
Other spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and UV-Vis spectroscopy provide complementary information. FT-IR is used to identify the presence of specific functional groups within the molecule harvard.edu, while UV-Vis spectroscopy helps in characterizing the chromophore of the molecule and is used to monitor its interactions with DNA. nih.gov
| Technique | Application in Trioxacarcin A Research | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Isolation and purification of Trioxacarcin A and its analogues. | newdrugapprovals.orgharvard.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation (¹H, ¹³C), including stereochemistry and connectivity. Used to study interactions with DNA targets. | newdrugapprovals.orgnih.govacs.org |
| Mass Spectrometry (MS) | Determination of precise molecular weight and formula (HRMS); characterization of DNA-drug adducts (ESI-MS). | newdrugapprovals.orgresearchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups within the molecular structure. | harvard.edu |
| UV-Vis Spectroscopy | Characterization of the molecule's chromophore and monitoring interactions with DNA. | nih.gov |
Computational Approaches in Structure and Mechanism Elucidation
While experimental techniques like X-ray crystallography and NMR spectroscopy have been fundamental in determining the static structure of Trioxacarcin A and its DNA adducts nih.gov, computational approaches offer powerful tools to explore its dynamic behavior, reactivity, and mechanism of action. These methods provide insights that are often inaccessible through experimental means alone.
Molecular Dynamics (MD) simulations can be employed to model the behavior of Trioxacarcin A and its complexes over time. ajchem-a.com Such simulations provide a dynamic view of how the molecule approaches, binds to, and modifies its DNA targets. This can help in understanding the conformational changes that occur in both the drug and the DNA during the binding and alkylation process, shedding light on the stability of the resulting complex. nih.gov
Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for investigating the electronic structure and reactivity of Trioxacarcin A. raa-journal.org DFT calculations can be used to model the reaction mechanism of the crucial epoxide-opening step, where the molecule forms a covalent bond with a guanine (B1146940) base in DNA. researchgate.net By calculating the energy barriers for different potential reaction pathways, researchers can predict the most likely mechanism of action and understand the factors that contribute to the molecule's high reactivity towards its target. These computational tools are essential for rationalizing experimental observations and for guiding the design of new, potentially more effective analogues of Trioxacarcin A.
Identification of Novel Biological Targets
For years, the primary biological target of Trioxacarcin A was understood to be double-stranded DNA (dsDNA). harvard.edu Its potent bioactivity was attributed to its ability to intercalate into the DNA duplex and form a covalent bond by alkylating the N7 position of a guanine residue, leading to a unique structural distortion that includes the flipping out of a neighboring base. nih.gov
However, recent research has unveiled a novel and significant biological target for Trioxacarcin A: G-quadruplex DNA (G4-DNA). figshare.comnih.govacs.org G4-DNA structures are non-canonical, four-stranded nucleic acid structures that form in guanine-rich sequences. These structures are frequently found in biologically important regions of the genome, including human telomeres and the promoter regions of numerous oncogenes such as c-MYC, c-KIT, and RET. acs.org The ability to target and stabilize these structures has emerged as a promising strategy in anticancer drug design. rsc.org
Studies have demonstrated that Trioxacarcin A interacts with G4-DNA, showing a preference for alkylating a flexible guanine located within the loops of parallel-folded G4 structures. nih.govacs.org This interaction is distinct from its binding to dsDNA. The covalent binding of Trioxacarcin A to G4-DNA has been shown to stabilize the G4 conformation. nih.gov This stabilization can potentially inhibit the activity of enzymes like telomerase or block the transcription of oncogenes, providing a new mechanism for its anticancer effects. figshare.comacs.org This discovery opens a new avenue for understanding the full spectrum of Trioxacarcin A's biological activity and suggests that its potent cytotoxicity may arise from a multi-targeted mechanism involving both dsDNA and G4-DNA. nih.gov
| Feature | Interaction with dsDNA | Interaction with G4-DNA (Novel Target) |
|---|---|---|
| Binding Site | Intercalation and alkylation at N7 of guanine. nih.gov | Alkylation of flexible guanine in the loops of parallel G4 structures. nih.govacs.org |
| Consequence of Binding | Causes DNA lesion and base flip-out. nih.gov | Stabilizes the G4-DNA conformation. nih.gov |
| Potential Biological Outcome | Inhibition of DNA replication and transcription. | Inhibition of telomerase activity and oncogene transcription (e.g., c-MYC, RET). acs.org |
Q & A
Q. What are the key structural features of Trioxacarcin A₁ that enable its DNA alkylation activity?
Trioxacarcin A₁ contains a spiro-dioxane core and a polyoxygenated anthracene-like structure, which facilitates intercalation into DNA duplexes. The N7 position of guanine is alkylated via its epoxide moiety, followed by thymine flipping and covalent adduct formation. The 4-sugar and 13-sugar substituents interact with the minor and major grooves of DNA, respectively, stabilizing the adduct . Structural analogs lacking these features show reduced cytotoxicity, underscoring their necessity for biological activity .
Q. What analytical methods are used to confirm Trioxacarcin A₁-DNA adduct formation?
- HPLC : Monitors adduct formation kinetics by tracking peak retention times (e.g., 26.0 min for single adducts, 30.8–31.6 min for double substitutions) .
- High-resolution ESI-MS : Detects adduct masses in negative ion mode (e.g., [M−3H]³⁻ ions at m/z 1026.37 for gutingimycin, a cleavage product) .
- X-ray crystallography : Resolves covalent binding at 1.78 Å resolution, revealing thymine flipping and intercalation patterns .
Q. How is the stereochemical complexity of Trioxacarcin A₁ addressed in total synthesis?
K. C. Nicolaou’s synthesis employs:
- BF₃·Et₂O-catalyzed cascade rearrangements to construct the spiro-dioxane core with high stereoselectivity .
- Gold-catalyzed glycosylation to install the 4-sugar and 13-sugar units while preserving stereochemical integrity .
- Retrosynthetic disconnections prioritize modular assembly of the polyketide backbone and oxygenation pattern .
Advanced Research Questions
Q. How do stereochemical errors in synthetic intermediates impact Trioxacarcin A₁’s bioactivity?
Misconfiguration of the spiro-dioxane core or sugar substituents disrupts DNA intercalation and alkylation. For example, the C7″-epi-C analog shows 10-fold reduced cytotoxicity due to improper minor-groove interactions . Rigorous NMR and X-ray validation of intermediates is critical to avoid such pitfalls .
Q. What experimental strategies resolve contradictions in sequence-specific DNA alkylation by Trioxacarcin A₁?
- UV-melting assays : Reveal preferential adduct formation at guanine-rich sequences (e.g., d(AATTACGTAATT)) over adenine-thymine tracts .
- Kinetic profiling : Heating adducts to 80°C for 4 h accelerates strand cleavage, confirming sequence-dependent stability (e.g., half-life increases 3-fold in GC-rich regions) .
- Capillary-skimmer dissociation : Incremental increases in voltage (−80 V to −170 V) fragment adducts, identifying cleavage products via m/z shifts .
Q. How does Streptomyces bottropensis evade self-toxicity from Trioxacarcin A₁?
The base excision repair (BER) system in the producing strain selectively excises Trioxacarcin-induced DNA adducts. Enzymes like Endo IV and Fpg recognize N7-alkylguanine lesions, excise the damaged base, and restore duplex integrity via gap-filling synthesis . Deletion of txnR (a resistance gene) abolishes self-resistance, confirming its role in detoxification .
Q. What transcriptional regulatory network controls Trioxacarcin biosynthesis?
- Txn9 (SARP family regulator) and Txn11 (two-component response regulator) co-activate 15 of 28 operons in the txn cluster .
- Key biosynthetic steps include:
- Type II PKS assembly with L-isoleucine as a starter unit .
- Post-PKS tailoring : Epoxidation, glycosylation, and oxidative ring contractions .
Methodological Considerations
Q. How to design experiments to study structure-activity relationships (SAR) in Trioxacarcin analogs?
- Step 1 : Synthesize analogs via modular component-based approaches (e.g., varying sugar units or oxygenation patterns) .
- Step 2 : Test cytotoxicity in HeLa cells (EC₅₀ values <0.1 µM indicate potent analogs) and validate DNA intercalation via fluorescence quenching assays .
- Step 3 : Correlate structural features (e.g., spiro-dioxane integrity) with bioactivity using multivariate regression analysis .
Q. What criteria ensure reproducibility in Trioxacarcin-DNA binding studies?
- DNA preparation : Use phosphate buffer (10 mM Na₂HPO₄/NaH₂PO₄, 0.1 M NaCl, pH 7.0) to maintain duplex stability .
- Adduct isolation : Incubate DNA with a 5-fold excess of Trioxacarcin A₁ at 0°C for 24–72 h, followed by HPLC purification .
- Data validation : Include negative controls (e.g., DNA without Trioxacarcin) and triplicate runs for statistical significance .
Data Contradictions and Resolutions
Q. Why do some Trioxacarcin analogs intercalate DNA but lack cytotoxicity?
Cytotoxicity requires both DNA intercalation and efficient alkylation . For example, the diastereomer of a 0.1 µM EC₅₀ analog fails to alkylate guanine due to improper spatial alignment of its epoxide group . Fluorescence polarization assays can distinguish intercalation (rapid binding) from covalent adduct formation (slow, irreversible) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
